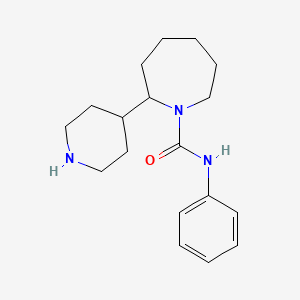

N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-2-piperidin-4-ylazepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c22-18(20-16-7-3-1-4-8-16)21-14-6-2-5-9-17(21)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKDMSOCNQOAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(N(CC1)C(=O)NC2=CC=CC=C2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features, which include both azepane and piperidine rings. This article delves into its biological activity, potential therapeutic applications, and the underlying mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide is C15H20N2O. Its structure allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions. The presence of the carboxamide functional group is significant as it can influence the compound's solubility and binding affinity to target proteins.

Therapeutic Potential

Research indicates that piperidine derivatives can exhibit a range of biological activities, including:

- Neurotransmitter Modulation : Many piperidine compounds are known to affect GABAergic systems, potentially enhancing GABA receptor activity. This could lead to anxiolytic or anticonvulsant effects .

- Anticancer Properties : Some studies suggest that similar compounds may inhibit protein-protein interactions crucial for cancer cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Piperidin-4-yl)azepane-1-carboxylic acid | Contains piperidine and azepane rings | Focused on carboxylic acid functionality |

| N-benzylpiperidine | Piperidine ring with a benzyl group | Lacks the azepane structure but retains piperidine |

| 1-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yloxy)ethanone | Contains piperidine and pyridine rings | Involves different heterocycles affecting activity |

The uniqueness of N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide lies in its specific combination of azepane and piperidine rings, which may offer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

- GABA Receptor Modulation : In a study examining various piperidine derivatives, compounds showed significant modulation of GABA receptors, with some achieving maximal enhancement at low concentrations. This suggests potential for N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide in treating anxiety disorders .

- Anticancer Activity : A recent investigation into small-molecule inhibitors demonstrated that certain piperidine-containing compounds exhibited promising anticancer activity by disrupting essential protein interactions within cancer cells. While N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide has not been directly studied, its structural similarity suggests potential efficacy in this area .

- HIV Entry Inhibition : Research on oxalamides has shown that similar compounds can inhibit HIV entry by blocking critical interactions between viral proteins and host cell receptors. The mechanisms observed may provide insights into the potential antiviral applications of N-phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry and Analgesic Properties

N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide belongs to the class of compounds known as piperidine derivatives, which are often investigated for their analgesic properties. The structural similarity to known opioid analgesics like fentanyl suggests that this compound may exhibit potent analgesic effects.

Structure-Activity Relationship (SAR)

The structure of N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide allows for modifications that can enhance its affinity for opioid receptors. Research indicates that alterations in the piperidine ring or the phenyl group can significantly impact the compound's potency and selectivity towards μ-opioid receptors .

Table 1: Comparative Potency of Piperidine Derivatives

| Compound | μ-Receptor Affinity (nM) | Analgesic Potency (ED50 mg/kg) |

|---|---|---|

| N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide | TBD | TBD |

| Fentanyl | 0.3 | 0.0048 |

| Carfentanil | 0.0003 | 0.00001 |

Note: TBD = To Be Determined

Anticancer Applications

Recent studies have also explored the potential of N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide in oncology, particularly in targeting specific protein-protein interactions (PPIs) involved in cancer progression.

Inhibition of Protein-Protein Interactions

Research has shown that compounds with a similar scaffold can disrupt interactions critical for the survival of cancer cells, such as the AF9-DOT1L interaction, which is implicated in mixed lineage leukemia (MLL). The inhibition of this interaction has been correlated with a decrease in cancer cell proliferation .

Table 2: Inhibition Potency of Related Compounds

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| N-phenyl derivatives | TBD | PPI inhibition |

| Indole-based inhibitors | 3.3 - 4.5 | PPI inhibition |

| Cpd-10 | 2.1 | PPI inhibition |

Future Directions and Research Opportunities

The ongoing research into N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide suggests several promising avenues:

Optimization for Enhanced Efficacy

Further medicinal chemistry efforts are required to optimize the compound's structure to improve its pharmacokinetic properties and reduce potential side effects associated with opioid analgesics.

Clinical Trials

Given its potential applications in pain management and cancer therapy, clinical trials are essential to evaluate the safety and efficacy of N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide in humans.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide and related compounds:

Key Structural Differences and Implications

Heterocyclic Core Variations: The azepane-piperidine fusion in the target compound provides greater conformational flexibility compared to rigid six-membered piperidine or piperazine rings (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) . This flexibility may improve binding to dynamic protein pockets in CNS targets.

Substituent Effects: The phenyl carboxamide group in the target compound enhances hydrophobicity, while the 4-chlorophenyl group in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide introduces electron-withdrawing effects, altering binding affinity .

Preparation Methods

Alkylation and Amide Bond Formation

A key step in the preparation is the alkylation of amines with halogenated acyl derivatives or alkylating agents, followed by amide bond formation. This is exemplified in the synthesis of related compounds such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share structural similarities with the target compound.

- Secondary amines (e.g., piperidine derivatives) are reacted with alkylating agents such as 2-chloro-1-(aryl)ethanones.

- The reaction is conducted in dry acetone with potassium carbonate as a base and catalytic potassium iodide to enhance nucleophilicity.

- Reaction temperature is maintained around 60 °C.

- Reaction progress is monitored by HPLC.

- Yields range from 44% to 78%, depending on substituents and conditions.

| Reagent | Amount | Role |

|---|---|---|

| Secondary amine (piperidine derivative) | 0.002 mol | Nucleophile |

| Alkylating agent (e.g., 2-chloro-N-phenylacetamide) | 0.002 mol | Electrophile |

| Potassium carbonate (K2CO3) | 0.006 mol | Base |

| Potassium iodide (KI) | Catalytic amount | Catalyst |

| Solvent | Dry acetone | Reaction medium |

| Temperature | 60 °C | Reaction temperature |

| Time | ~24 hours | Reaction duration |

Post-reaction, inorganic salts are filtered off, and acetone is removed under reduced pressure. The crude product is purified by column chromatography using dichloromethane-methanol mixtures. Oily products are often converted to hydrochloride salts for crystallization and better handling.

Ring Construction and Functionalization

The azepane ring (seven-membered nitrogen heterocycle) can be constructed or functionalized through alkylation reactions involving piperidine derivatives and haloalkyl reagents.

A reported method for related piperidine-2,6-dione derivatives involves:

- Refluxing a mixture of imide starting material with 1,4-dibromobutane or 1,3-dibromopropane in acetone.

- Using anhydrous potassium carbonate as base and catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalyst.

- Reflux time is extended (60–70 hours) to ensure ring closure or alkylation.

- Purification is achieved by column chromatography (chloroform:methanol 9.5:0.5 vol).

This method can be adapted for azepane ring formation by selecting appropriate dibromoalkanes and amine substrates.

Use of Protecting Groups and Diastereomer Separation

In complex syntheses involving multiple nitrogen atoms, protecting groups are often employed to prevent side reactions. For example, nitrogen protecting groups (PG) can be introduced and later removed to allow selective functionalization.

Additionally, piperidine derivatives may form diastereomeric mixtures during synthesis. Separation techniques such as fractional crystallization, chromatography, or high-performance liquid chromatography (HPLC) are used to isolate pure stereoisomers.

Purification and Characterization

Purification methods commonly include:

- Column chromatography on silica gel with solvent systems such as chloroform:methanol or dichloromethane:methanol.

- Conversion to hydrochloride or other acid addition salts to obtain crystalline forms suitable for handling and characterization.

- Crystallization from anhydrous ethanol or other solvents.

Characterization techniques involve:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and where applicable ^19F NMR).

- Mass spectrometry (ESI-MS or LC-MS).

- Elemental analysis (C, H, N).

- High-performance liquid chromatography (HPLC) for purity assessment.

- X-ray crystallography for structural confirmation in some cases.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Preparation of alkylating agents | Acylation of aniline derivatives with 2-chloroacetyl chloride in DCM/NaOH at 0 °C | Formation of chloroacetamide intermediates | Precise temperature control critical |

| Alkylation of amines | Reaction of amines with alkylating agents in acetone, K2CO3, KI, 60 °C, 24 h | Introduction of piperidinyl or azepanyl substituents | Yields 44–78%; HPLC monitoring |

| Ring closure/alkylation | Reflux imide with dibromoalkanes, K2CO3, DBU in acetone, 60–70 h | Azepane ring formation or piperidine functionalization | Extended reflux time required |

| Purification | Column chromatography; salt formation and crystallization | Isolation of pure compounds | Use of acid addition salts for crystallinity |

| Characterization | NMR, MS, elemental analysis, HPLC, X-ray crystallography | Verification of structure and purity | Essential for confirming stereochemistry |

Research Findings and Optimization

- Alkylation reactions benefit from catalytic KI, which enhances nucleophilic substitution efficiency.

- Potassium carbonate is preferred as a mild base to avoid side reactions.

- Reaction times vary depending on substrate complexity; longer reflux times improve ring formation yields.

- Conversion to hydrochloride salts improves compound stability and facilitates purification.

- Diastereomeric mixtures require careful separation to obtain pharmacologically active isomers.

- Analytical methods such as HPLC and NMR are essential for monitoring reaction progress and verifying product purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide?

- Methodology :

Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the azepane core with the phenylpiperidine moiety under inert conditions.

Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures.

Analytical Confirmation : Validate purity via HPLC (>95%) and confirm structure using / NMR (aromatic protons: δ 7.2–7.6 ppm; piperidine CH: δ 1.4–2.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound confirmed experimentally?

- Techniques :

- NMR Spectroscopy : Assign key signals (e.g., carboxamide carbonyl at ~δ 165–170 ppm in ) and compare with computational predictions (DFT calculations).

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline form (if suitable crystals are obtained).

- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm) .

Q. What safety protocols are critical during handling?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Reference SDS sheets for acute toxicity data (e.g., LD in rodents) and emergency procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Approach :

Purity Reassessment : Perform elemental analysis and advanced HPLC (chiral columns for enantiomeric purity).

Assay Optimization : Standardize cell-based assays (e.g., IC determinations) with positive/negative controls to minimize batch variability.

Stoichiometry Analysis : Use isothermal titration calorimetry (ITC) to quantify binding interactions with target receptors .

Q. What methodologies are used to study its pharmacokinetic (ADME) properties?

- Protocols :

- In Vitro : Microsomal stability assays (liver S9 fractions) to assess metabolic half-life.

- In Vivo : Administer to rodent models (IV/PO) and quantify plasma levels via LC-MS/MS.

- Tissue Distribution : Radiolabel the compound () for autoradiography studies .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Strategies :

- Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) and piperidine/azepane conformation.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., kinases).

- Functional Assays : Compare inhibitory potency across analogs using fluorescence polarization or surface plasmon resonance (SPR) .

Q. What experimental designs mitigate challenges in stereochemical analysis?

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.